molecular formula C14H11N3OS B11276744 N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide

Cat. No.: B11276744
M. Wt: 269.32 g/mol
InChI Key: QNFDMLBGCCMECH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide, also known by its IUPAC name, is a chemical compound with the molecular formula C9H7N3OS. Let’s break down its structure:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide involves several steps. One common approach is the condensation reaction between 2-amino-1,3-benzothiazole and 2-chloroacetamide. The reaction proceeds as follows:

2-amino-1,3-benzothiazole+2-chloroacetamideThis compound\text{2-amino-1,3-benzothiazole} + \text{2-chloroacetamide} \rightarrow \text{this compound} 2-amino-1,3-benzothiazole+2-chloroacetamide→this compound

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Can be reduced to corresponding amines.

    Substitution: Substituent groups can be introduced at the benzamide nitrogen or benzothiadiazole positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide finds applications in several scientific fields:

    Chemistry: Used as a building block for designing novel organic molecules.

    Biology: Investigated for potential bioactivity or as a fluorescent probe.

    Medicine: Studied for its pharmacological properties.

    Industry: May have applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is unique due to its specific substitution pattern, it shares similarities with other benzothiadiazole derivatives. Some similar compounds include:

    N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide:

    4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline:

    2-((7-{4-[N,N-bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile:

These compounds share the benzothiadiazole core but differ in their substituents and applications.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide

InChI

InChI=1S/C14H11N3OS/c1-9-5-2-3-6-10(9)14(18)15-11-7-4-8-12-13(11)17-19-16-12/h2-8H,1H3,(H,15,18)

InChI Key

QNFDMLBGCCMECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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